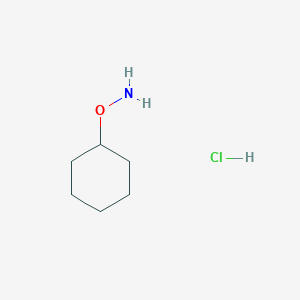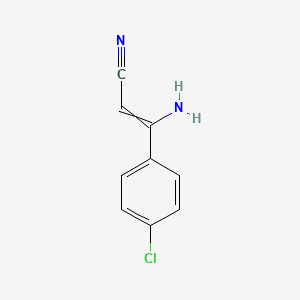
2-Propenenitrile, 3-amino-3-(4-chlorophenyl)-
描述
2-Propenenitrile, 3-amino-3-(4-chlorophenyl)- is an organic compound with the molecular formula C9H7ClN2 It is a derivative of propenenitrile, featuring an amino group and a chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, 3-amino-3-(4-chlorophenyl)- typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by cyclization to yield the desired product. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.
化学反应分析
Types of Reactions
2-Propenenitrile, 3-amino-3-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for the chlorophenyl group.
Major Products Formed
Oxidation: Formation of corresponding nitrile oxides.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted derivatives depending on the reagents used.
科学研究应用
2-Propenenitrile, 3-amino-3-(4-chlorophenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Propenenitrile, 3-amino-3-(4-chlorophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
- 2-Propenenitrile, 3-amino-3-(3-chlorophenyl)
- 2-Propenenitrile, 3-amino-3-(4-bromophenyl)
- 2-Propenenitrile, 3-amino-3-(4-fluorophenyl)
Uniqueness
2-Propenenitrile, 3-amino-3-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C9H7ClN2 |
|---|---|
分子量 |
178.62 g/mol |
IUPAC 名称 |
3-amino-3-(4-chlorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-5H,12H2 |
InChI 键 |
KJYOCBARUBWAHD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=CC#N)N)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
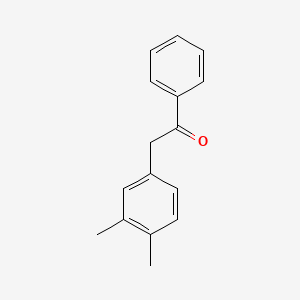

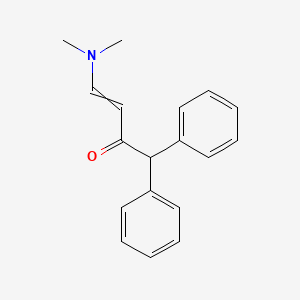

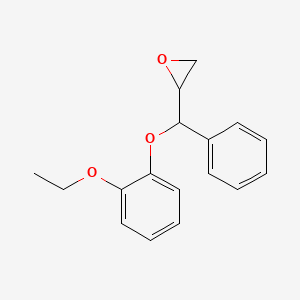

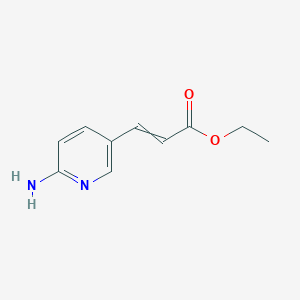
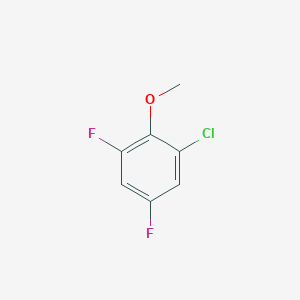


![6-Bromo-5-methyl-4H-pyrrolo[2,3-d]thiazole](/img/structure/B8794602.png)

![5-(Chloromethyl)benzo[b]thiophene](/img/structure/B8794608.png)
